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Compound of Interest

Compound Name: DSPE-glutaric acid

Cat. No.: B12392790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (DSPE-glutaric acid) is a

functionalized phospholipid that serves as a critical component in the development of advanced

drug delivery systems.[1][2] Its unique structure, featuring a lipid bilayer-forming tail and a

hydrophilic head group terminating in a carboxylic acid, makes it an ideal anchor for creating

targeted nanocarriers such as liposomes and nanoparticles.[3] The terminal carboxyl group

provides a versatile conjugation point for attaching targeting ligands—such as antibodies,

peptides, or small molecules—that can direct the nanocarrier to specific cells or tissues,

thereby enhancing therapeutic efficacy and minimizing off-target side effects.[1][4]

Principle of Operation: Building a Targeted
Nanocarrier
The core utility of DSPE-glutaric acid lies in its ability to integrate into a lipid-based

nanoparticle while presenting a reactive carboxylic acid on the nanoparticle's surface. This

functional group is the key to covalent ligand attachment, most commonly achieved through

carbodiimide chemistry (e.g., using EDC and NHS).

The process involves two main stages:
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Formulation: DSPE-glutaric acid is mixed with other lipids, such as structural phospholipids

(e.g., DSPC), cholesterol for stability, and often a PEGylated phospholipid (e.g., DSPE-PEG)

to create "stealth" characteristics that prolong circulation time. These lipids self-assemble in

an aqueous solution to form liposomes, with the DSPE-glutaric acid's carboxyl groups

exposed on the outer surface.

Bioconjugation: The exposed carboxyl groups are activated, typically with EDC (1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a stable NHS

ester. This activated intermediate readily reacts with primary amines on the targeting ligand

(e.g., the N-terminus of a peptide or lysine side chains) to form a stable amide bond,

securely tethering the ligand to the liposome surface.

Once functionalized, these targeted liposomes can navigate the bloodstream, recognize, and

bind to specific receptors overexpressed on diseased cells, such as cancer cells, leading to

enhanced cellular uptake and localized drug delivery.
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Caption: Structure of a targeted liposome using DSPE-glutaric acid.

Applications
DSPE-glutaric acid is instrumental in several cutting-edge drug delivery strategies:

Active Cancer Targeting: By conjugating ligands that bind to receptors overexpressed on

tumor cells (e.g., RGD peptides for integrin receptors or antibodies for HER2), DSPE-
glutaric acid facilitates active targeting. This approach increases drug accumulation at the

tumor site, improving the therapeutic window of chemotherapeutics.

pH-Sensitive Drug Release: The local environment of tumors and the internal compartments

of cells (endosomes) are often acidic. Formulations can be designed to become unstable at
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lower pH, triggering the release of their drug payload specifically in these target areas. While

DSPE-glutaric acid's primary role is conjugation, it is a key component in nanoparticles that

incorporate other pH-sensitive lipids or polymers to achieve this effect.

Brain Drug Delivery: Overcoming the blood-brain barrier (BBB) is a major challenge. DSPE-
glutaric acid can be used to attach ligands that engage with receptors on the BBB,

facilitating transport into the brain. This opens possibilities for treating neurological disorders

and brain tumors.

Quantitative Data Summary
The physical characteristics of nanocarriers are critical for their in vivo performance. The tables

below summarize typical formulation parameters and performance data.

Table 1: Example Formulations and Physicochemical Properties

Formulation
Component
Ratios
(weight/weight
)

Average
Particle Size
(nm)

Zeta Potential
(mV)

Polydispersity
Index (PDI)

Reference

DSPE-
PEG2000 /
Soluplus (5:1)

80.8 -29.2 0.644

DSPE-PEG2000

/ Soluplus (1:1)
116.6 -13.7 0.112

DSPE-PEG2000

/ Soluplus (1:5)
124.7 -5.6 0.187

| CAPE / DSPE-PEG-NHS (1:5) | 9 - 19 | Not Reported | Not Reported | |

Note: DSPE-PEG2000 and DSPE-PEG-NHS are used here as examples of functionalized

lipids similar in principle to DSPE-glutaric acid for nanoparticle formulation.

Table 2: pH-Dependent Drug Release Profile
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Formulation pH Condition
Cumulative Drug
Release (%) after
~5 hours

Reference

Doxorubicin-
loaded liposomes

pH 7.4
(Physiological)

Slower Release

Doxorubicin-loaded

liposomes

pH 5.0

(Acidic/Endosomal)
Rapid Release

Hypoxia-responsive

liposomes
Normoxic Conditions

No Significant

Release

| Hypoxia-responsive liposomes | Hypoxic Conditions | 65.8 | |

Note: This table illustrates the concept of triggered release, a key feature of advanced drug

delivery systems enabled by components like DSPE-glutaric acid.

Experimental Protocols
Protocol 1: Formulation of Liposomes via Thin-Film
Hydration
This protocol describes the preparation of liposomes containing DSPE-glutaric acid using the

standard thin-film hydration method followed by extrusion.

Materials:

Structural Phospholipid (e.g., DSPC or POPC)

Cholesterol

DSPE-PEG(2000)

DSPE-glutaric acid

Chloroform

Phosphate-Buffered Saline (PBS), pH 7.4
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Rotary evaporator

Water bath

Handheld mini-extruder

Polycarbonate membranes (100 nm pore size)

Procedure:

In a round-bottom flask, dissolve the lipids (e.g., POPC:Cholesterol:DSPE-PEG:DSPE-
glutaric acid in a desired molar ratio) in chloroform.

Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature

above the lipid transition temperature (e.g., 40-50°C) to evaporate the chloroform.

Continue rotation under a high vacuum for at least 1-2 hours after the film appears dry to

remove all residual solvent. A thin, uniform lipid film should be visible on the flask wall.

Hydrate the lipid film by adding warm (e.g., 60°C) PBS (pH 7.4). Vortex the flask for several

minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

To create unilamellar vesicles of a defined size, assemble the mini-extruder with a 100 nm

polycarbonate membrane.

Heat the extruder block to a temperature above the lipid phase transition temperature.

Load the MLV suspension into one of the extruder syringes.

Pass the lipid suspension through the membrane back and forth for an odd number of

passes (e.g., 11-21 times).

The resulting translucent solution contains unilamellar liposomes of approximately 100 nm.

Store at 4°C.

Protocol 2: Ligand Conjugation via EDC/NHS Chemistry
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This protocol details the covalent attachment of an amine-containing targeting ligand (e.g., a

peptide) to the surface of DSPE-glutaric acid-containing liposomes.

DSPE-Glutaric Acid
(-COOH)

+ EDC / NHS
(Activation)

DSPE-GA-NHS Ester
(Active Intermediate)

+ Targeting Ligand
with Amine (-NH2)

DSPE-GA-Ligand
(Stable Amide Bond)

Click to download full resolution via product page

Caption: EDC/NHS coupling chemistry for ligand conjugation.

Materials:

DSPE-glutaric acid liposomes (from Protocol 1)

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide)

Amine-containing targeting ligand (e.g., RGD peptide)

Activation Buffer (e.g., MES buffer, pH 6.0)

Reaction Buffer (e.g., HEPES or PBS, pH 7.4-8.0)

Dialysis cassette or size exclusion chromatography column for purification

Procedure:

Transfer the prepared liposomes into an activation buffer (MES, pH 6.0).

Prepare fresh solutions of EDC and NHS in the activation buffer.

Add EDC and NHS to the liposome suspension. A typical molar excess is 5-10 fold over the

amount of DSPE-glutaric acid.

Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the

NHS-ester intermediate.
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Dissolve the targeting ligand in the reaction buffer (HEPES or PBS, pH ~7.5).

Add the activated liposome suspension to the targeting ligand solution.

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at

4°C with gentle stirring.

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine)

to react with any remaining NHS esters.

Purify the ligand-conjugated liposomes from unreacted ligand and coupling reagents using

dialysis against PBS or size exclusion chromatography.

Protocol 3: Characterization of Functionalized
Liposomes
A. Dynamic Light Scattering (DLS) for Size and Zeta Potential:

Dilute a small aliquot of the liposome suspension in filtered PBS.

Place the sample in a cuvette and insert it into the DLS instrument.

Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta

potential according to the instrument's operating procedure. A low PDI (<0.2) indicates a

monodisperse population.

B. Transmission Electron Microscopy (TEM) for Morphology:

Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for 1-2

minutes.

Wick away the excess sample with filter paper.

(Optional) Apply a negative stain (e.g., 1-2% uranyl acetate or phosphotungstic acid) for 1

minute to enhance contrast.

Wick away the excess stain and allow the grid to air dry completely.
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Image the grid using a transmission electron microscope to visualize the size, shape, and

morphology of the liposomes.

Protocol 4: In Vitro pH-Sensitive Drug Release Assay
This protocol measures the release of a loaded drug from liposomes in response to different pH

environments, simulating physiological vs. endosomal conditions.

pH 7.4 (Bloodstream)

Internalization into Tumor Cell

Liposome is Stable
Drug is Retained

Endosome (pH ~5.0-6.0)

Cellular Uptake

Liposome Destabilizes
Drug is Released

Acidic pH Triggers

Click to download full resolution via product page

Caption: Mechanism of pH-triggered drug release inside a target cell.

Materials:

Drug-loaded, targeted liposomes

Release Buffer 1: PBS, pH 7.4

Release Buffer 2: Acetate or citrate buffer, pH 5.0
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Dialysis tubing or device (with a molecular weight cut-off below the drug's MW)

Shaking incubator or water bath

Quantification instrument (e.g., UV-Vis spectrophotometer or fluorescence plate reader)

Procedure:

Place a known concentration of the drug-loaded liposome suspension into a dialysis

bag/device.

Submerge the dialysis device into a larger volume of Release Buffer 1 (pH 7.4) and a

separate, identical setup into Release Buffer 2 (pH 5.0).

Incubate both setups at 37°C with gentle agitation.

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect a small aliquot from the

release buffer outside the dialysis device. Replace the withdrawn volume with fresh buffer.

Quantify the concentration of the released drug in the collected aliquots using a pre-

established calibration curve.

Calculate the cumulative percentage of drug released at each time point for both pH

conditions and plot the results.
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Caption: Experimental workflow for developing targeted liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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